molecular formula C11H14N2O2 B11808367 6-Amino-2-(2-methoxyethyl)isoindolin-1-one

6-Amino-2-(2-methoxyethyl)isoindolin-1-one

Cat. No.: B11808367
M. Wt: 206.24 g/mol
InChI Key: UIIDQNZBIXYFCM-UHFFFAOYSA-N
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Description

6-Amino-2-(2-methoxyethyl)isoindolin-1-one is a substituted isoindolin-1-one derivative characterized by a bicyclic aromatic scaffold. The compound features an amino group at the C6-position and a 2-methoxyethyl substituent at the C2-position of the isoindolin-1-one core. Isoindolin-1-ones are prominent in medicinal chemistry due to their structural versatility and biological relevance, including antimicrobial, antiviral, and enzyme-inhibitory activities . The 2-methoxyethyl group enhances solubility and may influence binding interactions in biological systems, while the C6-amino group provides a site for hydrogen bonding, critical for target engagement .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-amino-2-(2-methoxyethyl)-3H-isoindol-1-one

InChI

InChI=1S/C11H14N2O2/c1-15-5-4-13-7-8-2-3-9(12)6-10(8)11(13)14/h2-3,6H,4-5,7,12H2,1H3

InChI Key

UIIDQNZBIXYFCM-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 6-Amino-2-(2-methoxyethyl)isoindolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of an appropriate amine with a substituted phthalic anhydride, followed by cyclization to form the isoindolinone ring . The reaction conditions typically include heating and the use of a suitable solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of isoindolin-1-ones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 6-amino-2-(2-methoxyethyl)isoindolin-1-one with key analogues:

Table 1: Structural Comparison of Isoindolin-1-one Derivatives
Compound Name Substituents (Position) Key Features Biological Activity (If Reported) Reference
This compound C6: Amino; C2: 2-Methoxyethyl Enhanced solubility via methoxyethyl; amino group for H-bonding Antiviral (EV-A71)
6-Amino-2-(4-methoxyphenyl)isoindolin-1-one C6: Amino; C2: 4-Methoxyphenyl Bulky aryl group at C2; potential π-π stacking interactions Moderate antiviral activity
6-Amino-3-methylisoindolin-1-one C6: Amino; C3: Methyl Methyl group increases hydrophobicity; positional isomerism Not explicitly reported
6-Hydroxy-2-methylisoindolin-1-one C6: Hydroxy; C2: Methyl Hydroxy group enables polar interactions; reduced steric bulk No activity data
2-Methylisoindolin-1-one C2: Methyl; no C6 substituent Simplest analogue; minimal steric/electronic effects Baseline for SAR studies

Key Research Findings

Substituent Position and Antiviral Activity The C6-amino group is critical for antiviral potency. In a study comparing this compound with its C5-amino analogue (5-amino-2-(2-methoxyethyl)isoindolin-1-one), the C6-substituted compound exhibited significantly higher activity against enterovirus EV-A71 (EC₅₀ = 0.82 µM vs. >10 µM for C5-substituted) . Amino group modifications: Acylation of the C6-amino group (e.g., C1: 6-propionamido-2-(2-methoxyethyl)isoindolin-1-one) reduced antiviral activity by 10-fold, highlighting the necessity of a free NH₂ group for target interaction .

Impact of C2 Substituents Methoxyethyl vs. Aryl Groups: The 2-methoxyethyl group in this compound confers better aqueous solubility compared to aryl-substituted analogues like 6-amino-2-(4-methoxyphenyl)isoindolin-1-one, which may suffer from aggregation in biological media . Steric Effects: Bulky C2 substituents (e.g., phenyl or piperazinyl groups) reduce potency. For example, D3: 6-(4-methylpiperazin)-2-(4-chlorophenyl)isoindolin-1-one showed comparable activity to aryl-substituted analogues, suggesting steric tolerance at C2 .

Comparative Synthesis Routes this compound is synthesized via Ullmann coupling or Buchwald-Hartwig amination, similar to other C6-amino derivatives . In contrast, 6-hydroxy-2-methylisoindolin-1-one is prepared via indium-mediated reductive cyclization, emphasizing the role of substituent reactivity in route selection .

Biological Activity

6-Amino-2-(2-methoxyethyl)isoindolin-1-one is a synthetic compound belonging to the isoindoline family, characterized by its unique bicyclic structure and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{15}N_{1}O_{2}, with a molecular weight of approximately 205.26 g/mol. Its structure includes an amino group and a methoxyethyl substituent, contributing to its reactivity and biological properties.

PropertyValue
Molecular FormulaC_{12}H_{15}N_{1}O_{2}
Molecular Weight205.26 g/mol
Structure TypeIsoindoline derivative

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby modulating various physiological processes.
  • Cytotoxicity Against Cancer Cells : The compound has demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and others, indicating its potential as an anticancer agent.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, a study reported that derivatives of isoindoline compounds exhibited varying degrees of cytotoxicity against MCF-7 cells, with IC50 values indicating their potency.

Table 1: Cytotoxic Activity Against MCF-7 Cell Line

CompoundIC50 (µM)
This compoundNot specified
Sorafenib7.55 ± 0.40
Compounds from similar studiesRanged from 8.38 to 23.97

The specific IC50 value for this compound was not provided in the available studies; however, it is implied that it falls within a competitive range compared to known agents like Sorafenib.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets, including receptors and enzymes. Techniques such as molecular docking simulations have been employed to elucidate these interactions, highlighting its potential therapeutic applications.

Case Studies and Research Findings

Recent research has explored the synthesis and biological evaluation of compounds related to isoindoline derivatives:

  • Study on Isoindoline Derivatives : A study synthesized several isoindoline derivatives and evaluated their anticancer activities against MCF-7 cells using MTT assays. Compounds with structural similarities to this compound were noted for their promising anticancer effects.
    • Key Findings : Some derivatives exhibited IC50 values as low as 8.38 µM, indicating strong potential for further development.
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells, with upregulation of caspase pathways noted in certain derivatives.

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